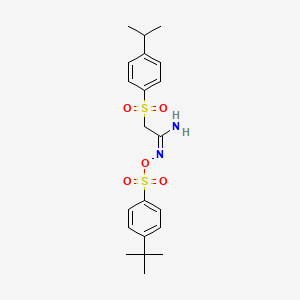
(4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl) is a synthetic organic compound with notable sulfonyl functionalities. This compound is particularly intriguing due to its multifaceted applications in fields ranging from industrial chemistry to biomedical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis typically involves the sequential sulfonylation reactions.
The initial step might include the reaction of 4-isopropylphenyl sulfonyl chloride with acetamidoxime under basic conditions.
Subsequently, the product undergoes a second sulfonylation with 4-tert-butylphenyl sulfonyl chloride.
In industrial settings, the process is scaled up with optimization for yield and purity.
Use of continuous flow reactors for the sulfonylation steps can enhance efficiency and scalability.
Reaction monitoring and control systems ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions:
This compound undergoes various reactions including oxidation, reduction, and nucleophilic substitution.
Oxidation typically involves agents like hydrogen peroxide or peracids.
Reduction might use agents like lithium aluminum hydride.
For oxidation, common reagents are hydrogen peroxide and peracids.
Reduction often utilizes lithium aluminum hydride in ether solutions.
Nucleophilic substitution requires strong nucleophiles like alkoxides or amines in aprotic solvents.
Oxidation reactions typically yield sulfonic acids or sulfoxides.
Reduction reactions can produce amines or alcohols.
Substitution reactions result in varied sulfonyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Employed as a building block for more complex synthetic routes.
Used in developing novel polymers and materials.
Investigated for its potential as a biochemical probe.
Could play a role in modulating biological pathways due to its reactivity.
Potential therapeutic agent under investigation for various conditions.
Could be a lead compound in drug discovery efforts due to its structural features.
Utilized in the synthesis of specialty chemicals.
May serve as an intermediate in the production of performance materials.
Mécanisme D'action
The compound’s effects are primarily due to its sulfonyl groups, which can interact with biological molecules:
Sulfonyl groups can form strong bonds with enzyme active sites or receptor proteins.
They may modify the activity of enzymes, potentially inhibiting or activating them.
Comparaison Avec Des Composés Similaires
Compared to other sulfonylated compounds, (4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl) stands out due to the dual sulfonyl groups attached to distinct phenyl moieties.
Similar compounds include:
4-tert-Butylphenyl sulfone
4-Isopropylphenyl sulfone
Each of these has distinct reactivity and application profiles.
Propriétés
IUPAC Name |
[(E)-[1-amino-2-(4-propan-2-ylphenyl)sulfonylethylidene]amino] 4-tert-butylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-15(2)16-6-10-18(11-7-16)29(24,25)14-20(22)23-28-30(26,27)19-12-8-17(9-13-19)21(3,4)5/h6-13,15H,14H2,1-5H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBZOWJSRUVBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NOS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C/C(=N\OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













